DisodiumBathocuproinedisulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

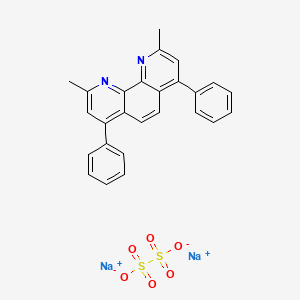

C26H20N2Na2O6S2 |

|---|---|

Molecular Weight |

566.6 g/mol |

InChI |

InChI=1S/C26H20N2.2Na.H2O6S2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;1-7(2,3)8(4,5)6/h3-16H,1-2H3;;;(H,1,2,3)(H,4,5,6)/q;2*+1;/p-2 |

InChI Key |

BEHQFERPFXYDRC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Contextualization Within Phenanthroline Based Ligand Chemistry

Disodium (B8443419) bathocuproinedisulfonate, also known by its synonym 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt, is a derivative of the well-known heterocyclic compound 1,10-phenanthroline (B135089). wikipedia.orgtcichemicals.com Structurally, it belongs to a class of bidentate chelating ligands, which are molecules that can form two bonds with a central metal ion. wikipedia.org The core of its structure is the phenanthroline framework, which is modified with two methyl groups at the 2 and 9 positions and two phenyl groups at the 4 and 7 positions. wikipedia.org

A key feature of disodium bathocuproinedisulfonate is the presence of two sulfonate groups (-SO₃⁻), which confer high water solubility to the molecule. ontosight.ai This is a significant advantage over its parent compound, bathocuproine, which is soluble in organic solvents. wikipedia.orgontosight.ai The bulky methyl groups flanking the nitrogen atoms create steric hindrance, which makes the ligand highly selective for copper(I) ions. wikipedia.org When it binds with Cu(I), it forms a stable, colored complex that can be measured spectrophotometrically, allowing for precise quantification. ontosight.ainih.gov This water-soluble phenanthroline-based ligand has been instrumental in making transition-metal complexes compatible with aqueous-based applications. acs.org

Overview of Disodium Bathocuproinedisulfonate Applications in Academic Inquiry

Metal Ion Complexation Dynamics and Thermodynamics

The coordination behavior of disodium bathocuproinedisulfonate is dominated by its strong and selective affinity for the copper(I) ion. This selectivity is a cornerstone of its application in analytical and biological chemistry. researchgate.netnih.gov

Formation of Stable Copper(I) Complexes

Disodium bathocuproinedisulfonate (BCS) is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms. nih.gov It exhibits a profound selectivity for copper(I) over copper(II) due to the ligand's rigid structure, which favors the tetrahedral coordination geometry preferred by the d¹⁰ Cu⁺ ion. nih.gov In the presence of Cu⁺, two molecules of BCS chelate a single metal ion, forming a highly stable 2:1 complex, [Cu(BCS)₂]³⁻. nih.govnih.gov

Table 1: Thermodynamic Parameters for Cu(I) Complexation by Disodium Bathocuproinedisulfonate (BCS)

| Parameter | Value | Reference |

|---|---|---|

| Stoichiometry (BCS:Cu⁺) | 2:1 | nih.gov |

| Overall Stability (β₂) | 10²⁰.⁶ | nih.gov |

| Gibbs Free Energy (ΔG) | -118 kJ mol⁻¹ | nih.gov |

This high stability constant underscores the ligand's utility in quantifying even trace amounts of copper(I). researchgate.net The large negative Gibbs free energy change indicates a spontaneous and extensive reaction. The formation of the chelate complex is an entropically favored process, a phenomenon known as the chelate effect, which contributes to its high stability compared to complexes with monodentate ligands. chemguide.co.uk

Protonation Equilibria and Solution-Phase Speciation

The complexation behavior of disodium bathocuproinedisulfonate is intrinsically linked to the pH of the solution, which governs the protonation state of the ligand. The molecule possesses two types of ionizable groups: the two sulfonate (-SO₃⁻) groups and the two nitrogen atoms of the phenanthroline ring system.

Spectroscopic Investigations of Metal-DisodiumBathocuproinedisulfonate Complexes

Spectroscopic techniques are essential tools for characterizing the formation and properties of metal-ligand complexes. The [Cu(BCS)₂]³⁻ complex exhibits distinct spectroscopic features that are widely used for its quantification.

The most prominent feature is a strong absorption band in the visible region, with a maximum absorbance (λ_max) at 483 nm. This absorption is responsible for the characteristic orange-yellow color of the complex and is attributed to a metal-to-ligand charge transfer (MLCT) transition. The molar absorptivity (ε) at this wavelength is very high, which allows for highly sensitive spectrophotometric determination of Cu(I). nih.gov

In addition to absorption, the ligand itself possesses fluorescence properties. Unbound BCS fluoresces, but this fluorescence is quenched upon complexation with Cu(I). One study reported an emission maximum at 770 nm with an excitation wavelength of 580 nm, noting that the quenching effect is linearly proportional to the concentration of Cu(I). researchgate.net

Other spectroscopic methods such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are also valuable for studying the structural aspects of such metal complexes, providing insights into the vibrational modes of the ligand upon coordination and the electronic environment of the nuclei.

Table 2: Spectroscopic Properties of the Disodium Bathocuproinedisulfonate-Cu(I) Complex

| Spectroscopic Technique | Parameter | Value | Reference |

|---|---|---|---|

| UV-Vis Absorption | λ_max | 483 nm | nih.gov |

| Molar Absorptivity (ε) | 13,300 M⁻¹cm⁻¹ | ||

| Fluorescence | Excitation λ | 580 nm | researchgate.net |

| Emission λ | 770 nm (quenched by Cu⁺) | researchgate.net |

Kinetic Studies of Metal Ion Reaction Mechanisms

While thermodynamic data indicate that the formation of the [Cu(BCS)₂]³⁻ complex is highly favorable, kinetic studies reveal that the reaction is not instantaneous. Isothermal titration calorimetry experiments have shown that the reaction can be surprisingly slow, requiring as long as 20 minutes to reach thermal equilibrium after each injection of the ligand into a solution of Cu(I). nih.gov

This slow reaction rate suggests a multi-step mechanism or a significant activation energy barrier. Ligand substitution reactions in metal complexes can proceed through various pathways, generally classified as dissociative (bond-breaking is rate-limiting) or associative (bond-making is rate-limiting). nih.gov The slow kinetics of the BCS-Cu(I) interaction could be due to factors such as the need for solvent molecules to dissociate from the metal ion before the bulky bidentate ligand can coordinate, or a subsequent structural rearrangement of the complex to achieve the final, stable tetrahedral geometry. The requirement for two large, planar ligand molecules to arrange themselves around the central copper ion may involve a sterically hindered transition state, contributing to the slow kinetics. While detailed kinetic studies providing specific rate constants for the association and dissociation of the complex are not widely reported in the provided sources, the observed slow equilibration is a critical consideration for its analytical applications. researchgate.netnih.gov

Advanced Analytical Methodologies and Applications of Disodiumbathocuproinedisulfonate

Principles and Applications of Colorimetric Detection Systems

The cornerstone of Disodium (B8443419) Bathocuproinedisulfonate's analytical utility lies in its reaction with cuprous ions. In the presence of a reducing agent, which converts cupric ions (Cu(II)) to cuprous ions (Cu(I)), Disodium Bathocuproinedisulfonate forms a distinctively orange-colored complex. researchgate.nettandfonline.com This complex exhibits a maximum absorbance at approximately 484 nm, allowing for the straightforward colorimetric determination of copper concentrations. researchgate.net The reaction is typically carried out in a buffered solution with a pH between 4 and 5 to ensure optimal color development. researchgate.net

Quantification of Trace Metal Ions in Diverse Matrices

The high sensitivity and specificity of the Disodium Bathocuproinedisulfonate method make it suitable for quantifying trace amounts of copper in a wide array of sample types, from biological fluids to environmental waters and foodstuffs. medchemexpress.comchemicalbook.comnih.gov The water-soluble nature of both the reagent and the resulting copper complex eliminates the need for organic solvent extraction, simplifying the analytical procedure. dojindo.com

The method's robustness has been demonstrated in various matrices, as detailed in the table below.

| Sample Matrix | Method | Detection Limit | Linear Range | Recovery (%) | Reference |

| Potable Water | Spectrophotometry | 20 µg/L | Up to 5 mg/L | - | researchgate.net |

| Human Plasma | CUPRAC-BCS Assay | 41.8 µmol/L | Up to 2 mM Trolox | - | nih.gov |

| Human Urine | CUPRAC-BCS Assay | 41.8 µmol/L | Up to 2 mM Trolox | - | nih.gov |

| Dog Serum | Automated CUPRAC Assay | - | - | - | nih.gov |

| Foodstuffs | Fluorescence Quenching | 0.2 ng/mL | 0.5-50 ng/mL | - | nih.gov |

| Water Samples | High-Sensitivity Detection System | 0-15 ppb | - | - | dojindo.com |

This table presents a selection of research findings on the application of Disodium Bathocuproinedisulfonate for copper quantification in various matrices.

Development of High-Sensitivity Analytical Assays

Researchers have continuously worked on enhancing the sensitivity of analytical methods involving Disodium Bathocuproinedisulfonate. One approach involves coupling the colorimetric reaction with techniques like high-performance liquid chromatography (HPLC). sigmaaldrich.com Reoptimization of HPLC detection systems for Cu(I) chelators, based on the dequenching of Cu(I)-bathocuproine disulfonate complexes, has led to a significant decrease in detection limits, enabling the quantification of substances like phytochelatins at femtomole levels. sigmaaldrich.com

Furthermore, innovative methods such as using consumer electronic imaging devices (e.g., smartphones) for colorimetric determination after complexation are being explored to develop low-cost and portable analytical solutions for copper ion detection in water samples. mdpi.com

Role in Biochemical Assay Development

The specific chelation of copper ions by Disodium Bathocuproinedisulfonate has made it an invaluable tool in the development of various biochemical assays. medchemexpress.comsigmaaldrich.com Its ability to selectively bind copper allows for the investigation of this essential yet potentially toxic metal's role in biological systems.

Analysis of Copper's Role in Biological Systems

Disodium Bathocuproinedisulfonate is frequently employed as a copper chelator in cellular and biochemical studies to understand copper homeostasis. sigmaaldrich.comnih.gov For instance, it has been used in studies on yeast to investigate the functioning of copper transporters and the effects of copper deficiency. nih.gov By limiting the bioavailability of copper, researchers can probe the mechanisms of copper uptake and its influence on cellular processes. nih.gov Such studies are crucial for understanding diseases related to copper dyshomeostasis. researchgate.net

Application in Antioxidant Activity Assays based on Metal Reduction

A significant application of Disodium Bathocuproinedisulfonate is in the CUPRAC (Cupric Reducing Antioxidant Capacity) assay, specifically the CUPRAC-BCS (using Bathocuproinedisulfonate as the chelating agent) method. tandfonline.comnih.govnih.govnih.gov This assay measures the total antioxidant capacity of a sample by quantifying the reduction of Cu(II) to Cu(I) by antioxidants present in the sample. The resulting Cu(I) is then chelated by Disodium Bathocuproinedisulfonate, producing the characteristic orange color. nih.gov

The CUPRAC-BCS assay is considered a simple, fast, and inexpensive method for assessing the total antioxidant capacity in various biological samples, including human plasma, urine, and erythrocytes. nih.govnih.gov Its performance has been compared to other common antioxidant assays, as shown in the table below.

| Sample Matrix | Comparison Assays | Correlation with CUPRAC-BCS | Reference |

| Human Plasma | FRAP, TEAC | Significant correlation (r > 0.5, P < 0.05) | nih.gov |

| Human Urine | FRAP, TEAC, DPPH | Significant correlation with all (r > 0.5, P < 0.05 for FRAP/TEAC; r = 0.925, P < 0.001 for DPPH) | nih.gov |

| Fruit Juice Waste | FRAP | Significant correlation (p < 0.01) | metu.edu.tr |

| Dog Serum | - | The method was found to be precise, simple, and fast. | nih.gov |

This table summarizes the correlation of the CUPRAC-BCS assay with other antioxidant assays in different biological and food matrices.

Environmental Monitoring and Water Quality Assessment

The high sensitivity and selectivity of the Disodium Bathocuproinedisulfonate method make it a valuable tool for environmental monitoring, particularly for the assessment of copper pollution in water bodies. medchemexpress.com The method's ability to detect very low concentrations of copper is crucial for identifying potential sources of pollution and evaluating the environmental impact of industrial activities. medchemexpress.com

Standard methods for the examination of water and wastewater have incorporated the use of Disodium Bathocuproinedisulfonate for the determination of copper in potable waters. researchgate.net The method is applicable for a wide concentration range and has a low detection limit, making it suitable for routine water quality checks. researchgate.net Research has also focused on developing methods for the determination of trace metals in industrial wastewater, where accurate quantification of contaminants like copper is essential for compliance with environmental regulations. mdpi.com

Detection of Metal Contaminants in Environmental Samples

The extensive production and use of copper can lead to its accumulation in the environment, potentially causing toxic effects in organisms. nih.gov Consequently, the development of rapid, economical, and reliable methods for detecting copper contamination is crucial for human health and environmental safety. nih.govresearchgate.net Disodium Bathocuproinedisulfonate has emerged as a key chelating agent in methodologies designed to meet this need. medchemexpress.com

BCS is particularly valued for its high specificity for copper. nih.govresearchgate.net It is frequently employed in environmental monitoring and water quality testing to detect copper pollution, where it can identify even trace amounts of the metal. medchemexpress.com Methodologies using BCS are based on its reaction with Cu(I) to form a stable, colored complex, which can be quantified using spectrophotometry. dojindo.com

Recent research has focused on developing user-friendly formats for environmental analysis. One such innovation is a colorimetric paper strip method based on BCS for the rapid detection of copper ions. nih.govresearchgate.net This method provides a visual detection limit of 0.5 mg/L, with a detection time of less than one minute, making it highly suitable for on-site field usage where traditional methods are often infeasible. nih.govresearchgate.net For more precise quantification, an optimized spectrum-based method has also been developed. nih.govresearchgate.net The optimized reaction conditions for this method are 50 mM Tris-HCl at pH 7.4, 200 µM BCS, and 1 mM ascorbate (B8700270) to ensure the reduction of copper to its Cu(I) state. nih.govresearchgate.net

These BCS-based methods have been successfully applied to determine copper content in various environmental and food samples, with results showing strong correlation to those obtained by traditional, more complex techniques like inductively coupled plasma-mass spectrometry (ICP-MS). researchgate.net

Table 1: Application of BCS-Based Methods for Copper Detection in Various Samples

| Sample Type | Analytical Method | Reported Copper Content (Spectrum Method) | Reported Copper Content (Paper Strip Assay) |

| Grape | Optimized Spectrum Method | 0.91 µg/g | 0.8 mg/L |

| Peach | Optimized Spectrum Method | 0.87 µg/g | 0.9 mg/L |

| Apple | Optimized Spectrum Method | 0.19 µg/g | 0.2 mg/L |

| Spinach | Optimized Spectrum Method | 1.37 µg/g | 1.3 mg/L |

| Cabbage | Optimized Spectrum Method | 0.39 µg/g | 0.5 mg/L |

This table presents data from a study demonstrating the efficacy of BCS-based detection methods. The results correlated well with those from ICP-MS analysis. researchgate.net

Methodological Contributions to Environmental Analytical Chemistry

The integration of Disodium Bathocuproinedisulfonate into analytical practices has made significant contributions to environmental chemistry. Its primary advantage lies in its role as a water-soluble analog of bathocuproine, which forms a water-soluble complex with Cu(I). dojindo.com This property eliminates the need for solvent extraction steps that are often required with other reagents, thereby simplifying and accelerating the analytical process. dojindo.com The molar absorptivity of the resulting BCS-Cu(I) complex is approximately 1.2x10⁴, allowing for sensitive detection. dojindo.com

BCS has been incorporated into advanced analytical systems to enhance their detection capabilities for metals. For instance, it has been utilized in flow injection analysis, enabling the rapid determination of Cu(I) at concentrations around 30 ppm. dojindo.com More sensitive configurations, using a long flow cell, can detect Cu(I) in water samples at levels as low as 0-15 parts per billion (ppb) without requiring sample pretreatment. dojindo.com

Beyond colorimetry, BCS has proven valuable in fluorometric assays. A method based on the quenching of BCS's intrinsic fluorescence by Cu(I) has been developed. nih.gov This fluorometric technique can determine copper concentrations as low as 0.1 µM and is not subject to interference from other common metal ions such as iron, manganese, and zinc. nih.gov Furthermore, BCS has been used in high-performance liquid chromatographic (HPLC) detection systems. sigmaaldrich.com In this context, the dequenching of a Cu(I)-BCS complex in the presence of other Cu(I) chelators, such as phytochelatins, serves as the detection mechanism. sigmaaldrich.com Revisions to this HPLC method have improved detection limits by an order of magnitude, enabling the quantification of phytochelatins at femtomole levels. sigmaaldrich.com

A significant improvement to the standard BCS assay involves the introduction of a strong Cu(II) chelator like EDTA prior to the addition of BCS. nih.gov This step prevents potential interference and artifacts that can arise from the presence of free Cu(II) in the sample, thereby resolving long-standing issues related to the misuse of this colorimetric assay for Cu(I) in biological and environmental systems. nih.gov

Table 2: Summary of Methodological Contributions of Disodium Bathocuproinedisulfonate

| Analytical Platform | Principle of Detection | Key Advantage(s) |

| Spectrophotometry | Formation of colored BCS-Cu(I) complex (absorbance at 483-522 nm). dojindo.com | Water-solubility eliminates need for solvent extraction; rapid and cost-effective. dojindo.comresearchgate.net |

| Fluorometry | Quenching of BCS fluorescence upon binding Cu(I). nih.gov | High sensitivity (0.1 µM detection limit); high specificity against other metals. nih.gov |

| Flow Injection Analysis | Spectrophotometric detection of BCS-Cu(I) complex in a continuous flow system. dojindo.com | Rapid determination of copper in water samples without pretreatment. dojindo.com |

| HPLC | Dequenching of Cu(I)-BCS complex by target analytes (e.g., phytochelatins). sigmaaldrich.com | Enables ultra-sensitive quantification of specific soft metal-binding ligands. sigmaaldrich.com |

| Paper-Strip Assay | Visual color change upon reaction with copper. nih.govresearchgate.net | Economical, rapid (<1 min), and suitable for on-site field testing. nih.govresearchgate.net |

Utilization in Protein Staining and Electrophoretic Techniques

While not a direct protein stain in the same category as Coomassie Blue or silver nitrate, Disodium Bathocuproinedisulfonate is a crucial reagent in quantitative protein assays that are often used in conjunction with electrophoretic techniques. google.comgbiosciences.com Protein electrophoresis, such as SDS-PAGE, separates proteins based on their size, and accurate quantification of the protein sample prior to loading is essential for comparative analysis. thermofisher.com

BCS is the basis for peptide and protein quantitation methods that are rapid, require small sample volumes, and can be measured with a standard spectrophotometer. google.com One common method is an indirect assay where a sample protein first forms a complex with Cu(II) ions (a biuret (B89757) reaction). google.com Excess Cu(II) is then reduced to Cu(I), which subsequently forms a chelate complex with BCS. google.com The amount of the resulting Cu(I)-BCS complex is inversely proportional to the initial protein concentration. google.com

Alternatively, a direct assay has been developed where Cu(II) is reduced to Cu(I) by the proteins themselves (specifically by certain amino acid residues), and the Cu(I) produced then reacts with BCS to form a colored complex with an absorbance maximum around 480 nm. google.com The signal generated is directly proportional to the protein concentration. These one-step absorbance methods are noted for their high signal-to-background ratio and high sensitivity, allowing for the accurate quantification of complex peptide mixtures. google.com

The use of BCS in these assays provides a sensitive alternative to traditional protein quantification methods. For accurate results, particularly in biological samples, it is crucial to manage potential interferences. The introduction of the strong Cu(II) chelator EDTA before the addition of BCS has been shown to prevent artifacts that might arise from free Cu(II) in the sample, leading to more reliable quantification of copper bound by biomolecules. nih.gov This improved BCS assay ensures that the measurement accurately reflects the Cu(I) state, which is vital for understanding the structure and function of copper-containing proteins. nih.gov The specificity of BCS is also leveraged in titration experiments to determine Cu(I) binding affinity and stoichiometry in metalloproteins. researchgate.net

Table 3: Comparison of Protein Quantification Assay Principles

| Assay Method | Principle | Typical Absorbance Maximum |

| BCS-Based Assay (Direct) | Copper is reduced to Cu(I) by protein, which then forms a colored complex with BCS. google.com | ~480 nm |

| BCS-Based Assay (Indirect) | Protein binds Cu(II); excess Cu(II) is reduced and chelates with BCS. Amount of complex is inversely proportional to protein. google.com | ~480 nm |

| Lowry Method | Two steps: Peptide bonds react with Cu(II), then copper-catalyzed oxidation of aromatic amino acids reduces a reagent to form a blue color. google.com | 750 nm |

Biochemical and Cellular Research Applications of Disodiumbathocuproinedisulfonate in Biological Systems

Modulation of Intracellular Metal Ion Homeostasis

The homeostasis of metal ions is critical for numerous cellular functions, and its dysregulation is implicated in various pathological states. nih.gov Disodium (B8443419) Bathocuproinedisulfonate, often abbreviated as BCS, serves as a key chemical probe to elucidate the specific roles of extracellular copper in these processes.

Intracellular Chelation in Cell-Based Studies

While Disodium Bathocuproinedisulfonate is considered cell-impermeable and primarily acts as an extracellular chelator, its impact on intracellular metal ion homeostasis is profound. nih.gov By sequestering extracellular copper, it effectively creates a copper-deficient environment, preventing the ion's transport into the cell. This "extracellular chelation" approach is fundamental in cell-based studies to understand copper's influence on cellular metabolism and function without the chelator itself directly interfering with intracellular machinery. nih.gov

Research has demonstrated that treating cells with Disodium Bathocuproinedisulfonate leads to a decrease in intracellular copper content. nih.gov For example, in studies with the erythropoietic cell line K562, treatment with BCS resulted in a notable reduction in intracellular copper, which in turn induced a metabolic shift from oxidative metabolism to glycolysis. nih.gov This highlights the utility of Disodium Bathocuproinedisulfonate in creating controlled copper deficiency to study its effects on cellular energy pathways.

In another application, Disodium Bathocuproinedisulfonate was used to study the metabolism of L-cysteine in freshly isolated rat hepatocytes. nih.gov The addition of the chelator led to a higher extracellular cysteine-to-half-cystine ratio and increased the total uptake and metabolism of these amino acids by the hepatocytes. nih.gov This suggests that by preventing copper-mediated oxidation of cysteine in the culture medium, Disodium Bathocuproinedisulfonate facilitates a more accurate investigation of cysteine's metabolic fate within the cells. nih.govresearchoutreach.org

The synergistic effect of Disodium Bathocuproinedisulfonate and cysteine has also been observed in the in vitro growth of Plasmodium falciparum in glucose-6-phosphate dehydrogenase (G6PD)-deficient erythrocytes. researchoutreach.org While neither compound alone had a stimulatory effect, their combination significantly enhanced parasite growth, likely by maintaining the thiol groups of essential proteins. researchoutreach.org

Below is an interactive data table summarizing the effects of Disodium Bathocuproinedisulfonate in various cell-based studies.

| Cell Type/Organism | Experimental Condition | Key Finding with Disodium Bathocuproinedisulfonate (BCS) | Reference |

| Rat Hepatocytes | Incubation with L-cysteine | Increased extracellular cysteine-to-half-cystine ratio; increased uptake and metabolism of cysteine. | nih.gov |

| Human Washed Platelets | Thrombin-induced aggregation with S-nitrosoglutathione (GSNO) | Reduced the inhibition of platelet aggregation by GSNO; inhibited cyclic GMP generation. | acs.org |

| Plasmodium falciparum in G6PD-deficient RBCs | In vitro culture with cysteine | Synergistically enhanced parasite growth to levels seen in normal RBCs. | researchoutreach.org |

| K562 Erythropoietic Cells | Cell culture | Decreased intracellular copper content; induced a metabolic switch from oxidative metabolism to glycolysis. | nih.gov |

Investigation of Metal Ion Dynamics in Cellular Processes and Signaling Pathways

Copper ions are integral to a wide array of cellular processes and signaling pathways, acting as cofactors for numerous enzymes and participating in redox reactions. sigmaaldrich.comresearchgate.net The specific chelation of copper by Disodium Bathocuproinedisulfonate allows researchers to dissect its precise role in these dynamic events.

One significant area of investigation is the role of copper in the biological activity of S-nitrosothiols, which are important signaling molecules. In studies using human washed platelets, Disodium Bathocuproinedisulfonate was used to chelate trace copper, which was found to be essential for the anti-aggregatory activity of S-nitrosoglutathione (GSNO). acs.orgnanoporetech.com The addition of BCS reduced the inhibitory effect of GSNO on platelet aggregation, demonstrating that copper ions are required for the full biological function of this particular S-nitrosothiol. acs.orgnanoporetech.com This research highlights the subtle yet critical role of metal ions in modulating signaling pathways.

Furthermore, the redox activity of copper makes it a catalyst for the formation of reactive oxygen species (ROS), which can have both signaling and damaging effects. sigmaaldrich.com By chelating copper, Disodium Bathocuproinedisulfonate can be used to probe the involvement of copper-dependent ROS production in various cellular phenomena. It has been used as an inhibitor of electron chain-associated free radical production in superoxide (B77818) dismutase assays. sigmaaldrich.com

The compound's utility extends to understanding the mechanisms of various diseases where copper dyshomeostasis is implicated, such as cancer and neurodegenerative disorders. nih.gov By manipulating copper availability, researchers can explore how this metal contributes to disease progression, for instance, by affecting tumor angiogenesis. nih.gov

Applications in Nucleic Acid Research

The role of Disodium Bathocuproinedisulfonate in nucleic acid research is not as extensively documented as its applications in studying metal ion homeostasis. However, based on its chemical properties as a copper chelator and the known interactions of copper with nucleic acids, potential applications can be inferred.

Enhancement of Cell-Free DNA Amplification Methodologies

Cell-free DNA (cfDNA) analysis is a rapidly growing field in diagnostics, particularly in oncology for the detection of circulating tumor DNA (ctDNA). nih.govmdpi.com A major challenge in cfDNA analysis is the low quantity and fragmented nature of the DNA, which can be further degraded during extraction and processing. nih.govnanoporetech.comnih.govbiorxiv.orgtwistbioscience.com

Copper ions, through Fenton-like reactions, can contribute to oxidative damage and breakage of DNA strands. researchgate.netmdpi.com While not a widely reported practice, the inclusion of a potent copper chelator like Disodium Bathocuproinedisulfonate during the cfDNA extraction and library preparation steps could theoretically protect the DNA from copper-mediated degradation. By sequestering free copper ions in the plasma or other biological fluids, the compound may help preserve the integrity and improve the yield of cfDNA, potentially enhancing the sensitivity of downstream amplification methods like PCR, LAMP, or next-generation sequencing. nih.govnih.govresearchgate.netyoutube.comepa.gov However, direct research validating the use of Disodium Bathocuproinedisulfonate for the enhancement of cfDNA amplification methodologies is currently limited.

Role in DNA Editing System Components

Modern DNA editing technologies, most notably the CRISPR-Cas9 system, have revolutionized genetic research and hold immense therapeutic promise. nih.govnih.govresearchgate.netmdpi.comresearchgate.net These systems function within the complex environment of the cell nucleus, where the homeostasis of metal ions is tightly regulated.

The activity and fidelity of enzymes involved in DNA replication and repair, which are also engaged during DNA editing processes, can be influenced by the presence of metal ions. Copper, in excess, can induce DNA damage, which could potentially interfere with the precision of DNA editing tools. mdpi.com Theoretically, modulating copper levels within the cell could influence the efficiency or outcome of gene editing. As Disodium Bathocuproinedisulfonate is cell-impermeable, its direct role in intracellular DNA editing events is unlikely. However, understanding the impact of extracellular copper on the cellular state, which in turn could affect the performance of DNA editing systems, is a potential area of investigation where this chelator could be useful. There is currently no direct evidence in the scientific literature to suggest that Disodium Bathocuproinedisulfonate is a standard component or modulator of DNA editing systems.

Emerging Research Directions and Future Perspectives for Disodiumbathocuproinedisulfonate Research

Novel Synthetic Strategies for Derivatives and Analogs

The development of new derivatives and analogs of Disodium (B8443419) Bathocuproinedisulfonate is a key area of emerging research, aimed at fine-tuning its properties for specific applications. While detailed synthetic procedures for Disodium Bathocuproinedisulfonate itself are not widely published in academic literature, often being found in patent applications, general strategies for the functionalization of its core structure, 1,10-phenanthroline (B135089), provide a roadmap for creating novel analogs. mdpi.com

Researchers are exploring various synthetic routes to modify the 1,10-phenanthroline backbone, which could lead to derivatives with altered solubility, metal-binding affinities, and spectroscopic properties. nih.gov These strategies often involve the introduction of different functional groups onto the aromatic rings of the phenanthroline structure. For instance, the sulfonate groups (SO₃⁻) are crucial for the water solubility of Disodium Bathocuproinedisulfonate, and the synthesis of analogs with alternative or additional hydrophilic groups could further enhance this property or introduce new functionalities. mdpi.com

One promising approach is the direct sulfonation of substituted phenanthroline precursors. Although commercially available sulfonated derivatives like 4,7-diphenyl-1,10-phenanthroline (B7770734) disulfonic acid disodium salt often exist as a mixture of regioisomers, targeted synthetic methods could yield pure, single-isomer products with well-defined properties. mdpi.com The synthesis of various substituted 1,10-phenanthroline ligands has been a subject of extensive research, providing a toolbox for chemists to design and create a wide array of derivatives. nih.gov

The table below summarizes potential synthetic strategies for creating derivatives of Disodium Bathocuproinedisulfonate, based on established methods for functionalizing the 1,10-phenanthroline core.

| Synthetic Strategy | Target Modification | Potential Application of Derivative |

| Direct Sulfonation | Introduction of sulfonate groups onto the phenanthroline or phenyl rings. | Enhanced water solubility, altered metal-binding kinetics. |

| Cross-Coupling Reactions | Attachment of various organic moieties (e.g., alkyl, aryl, or functionalized groups) to the phenanthroline backbone. | Fine-tuning of electronic properties, development of fluorescent probes. |

| Oxidation of Methyl Groups | Conversion of the methyl groups at the 2 and 9 positions to carboxylic acids or other functional groups. | Creation of new coordination sites for multimetallic complexes or attachment to larger biomolecules. |

| Halogenation followed by Nucleophilic Substitution | Introduction of halogens which can then be replaced by a variety of nucleophiles. | Synthesis of a diverse library of derivatives with varied functionalities for high-throughput screening. |

These synthetic endeavors are crucial for expanding the utility of bathocuproine-based chelators beyond their current applications, opening doors to new sensing technologies, catalytic systems, and therapeutic agents.

Advanced Computational Modeling of Molecular Interactions

The use of advanced computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is becoming increasingly important in understanding the intricate molecular interactions of Disodium Bathocuproinedisulfonate. These computational approaches provide insights that are often difficult to obtain through experimental methods alone, offering a detailed picture of the compound's coordination chemistry, binding affinities, and dynamic behavior in solution. nih.govnih.gov

DFT calculations are particularly useful for elucidating the electronic structure and geometry of the copper(I) complex of Disodium Bathocuproinedisulfonate. By modeling the interactions between the Cu(I) ion and the nitrogen atoms of the phenanthroline core, as well as the influence of the sulfonate and phenyl groups, researchers can predict the complex's stability, bond lengths, and spectroscopic properties. nih.gov This information is invaluable for designing new derivatives with enhanced copper-binding capabilities.

The table below highlights key parameters that can be investigated using advanced computational modeling for Disodium Bathocuproinedisulfonate.

| Computational Method | Key Parameters Investigated | Significance of Findings |

| Density Functional Theory (DFT) | Binding energy of the Cu(I) complex, optimal coordination geometry, electronic structure, simulated spectroscopic data (UV-Vis, IR). | Prediction of complex stability, understanding of the nature of the metal-ligand bond, rational design of new chelators with improved affinity and selectivity. |

| Molecular Dynamics (MD) Simulations | Solvation dynamics, conformational flexibility of the ligand, interaction with biological macromolecules, diffusion and transport properties. | Elucidation of the role of the solvent in complex formation, prediction of how the chelator might interact with proteins or other biological targets, understanding of its behavior in complex biological fluids. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interactions within a protein binding pocket, catalytic reaction mechanisms involving the copper complex. | Modeling of the chelator's behavior in a biological environment with high accuracy, investigation of its potential as a component of artificial metalloenzymes. |

The synergy between computational modeling and experimental work is a powerful approach for advancing our understanding of Disodium Bathocuproinedisulfonate and for guiding the development of its future applications.

Interdisciplinary Contributions to Advanced Chemical and Biological Systems

Disodium Bathocuproinedisulfonate is increasingly being recognized for its potential contributions to a wide range of interdisciplinary fields, moving beyond its traditional role as a simple analytical reagent. Its unique properties are being leveraged in the development of sophisticated chemical and biological systems, including biosensors, artificial enzymes, and novel therapeutic strategies.

One of the most significant interdisciplinary applications of Disodium Bathocuproinedisulfonate is in the field of de novo protein design, which involves the creation of artificial metalloproteins and metalloenzymes. nih.govnih.govunina.itmdpi.comresearchgate.net In this context, the compound serves as a crucial tool for determining the binding affinity of copper ions to the newly designed proteins. nih.gov By competing with the artificial protein for copper binding, Disodium Bathocuproinedisulfonate allows researchers to quantify the strength of the metal-protein interaction, a critical parameter in the design of functional metalloenzymes. nih.gov

In the realm of biosensing, the high specificity of Disodium Bathocuproinedisulfonate for Cu(I) makes it an excellent candidate for the development of sensitive and selective copper sensors. These sensors can be used to monitor copper levels in a variety of biological and environmental samples. medchemexpress.comnih.gov For example, it has been used in methods to quantitatively measure cuprous ions in copper sulfate (B86663) plating baths, which is important for controlling the quality of the plating process. nih.gov Furthermore, its water-soluble nature makes it particularly suitable for applications in aqueous environments, such as in cellular assays or for monitoring water quality. medchemexpress.comsigmaaldrich.com

The compound's ability to chelate copper has also led to its use in studies of copper homeostasis and oxidative stress in biological systems. It has been employed as a copper chelator in cell culture media to study the effects of copper deprivation on cellular processes. sigmaaldrich.comsigmaaldrich.com Additionally, it is a key reagent in the CUPRAC (Cupric Reducing Antioxidant Capacity) assay, a method for measuring the total antioxidant capacity of a sample. nih.gov

The table below provides a summary of the interdisciplinary applications of Disodium Bathocuproinedisulfonate.

| Field of Application | Specific Use of Disodium Bathocuproinedisulfonate | Research Findings and Significance |

| De Novo Metalloenzyme Design | Competitive binding agent for determining Cu(I) affinity of newly designed proteins. | Enables the quantitative characterization of artificial copper-binding proteins, facilitating the development of novel catalysts and enzymes. nih.gov |

| Biosensors and Analytical Chemistry | Highly sensitive colorimetric reagent for the detection and quantification of Cu(I) ions. | Allows for the development of robust and reliable methods for measuring copper in industrial, environmental, and biological samples. medchemexpress.comnih.gov |

| Cell Biology and Biochemistry | Copper chelator in cell culture and inhibitor of copper-dependent enzymes. | Provides a tool to investigate the role of copper in cellular metabolism, signaling, and toxicology. sigmaaldrich.comsigmaaldrich.com |

| Antioxidant Research | Chromogenic reagent in the CUPRAC assay for measuring total antioxidant capacity. | Offers a standardized method for assessing the antioxidant status of biological fluids and food products. nih.gov |

The continued exploration of Disodium Bathocuproinedisulfonate in these and other interdisciplinary areas promises to yield new and exciting scientific discoveries and technological innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.